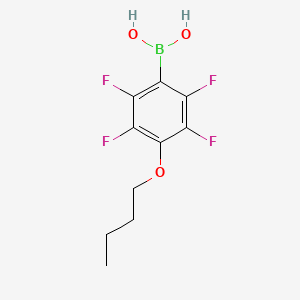

(4-ブトキシ-2,3,5,6-テトラフルオロフェニル)ボロン酸

説明

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H11BF4O3. This compound is characterized by the presence of a boronic acid group attached to a tetrafluorophenyl ring, which is further substituted with a butoxy group. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

科学的研究の応用

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: It is used in the development of advanced materials, including polymers and electronic materials.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

作用機序

Target of Action

The primary target of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the boron atom with an organic halide in the presence of a palladium catalyst.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom of the compound is transferred to palladium, forming a new carbon-carbon bond. This reaction is facilitated by the presence of a palladium catalyst.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight of 266g/mol suggests that it may have good bioavailability

Result of Action

The primary result of the action of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s reactivity may be affected by the presence of unsaturated bonds

生化学分析

Biochemical Properties

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with various enzymes, including those involved in carbohydrate metabolism, by forming reversible covalent bonds with the active site serine residues. These interactions can inhibit enzyme activity, making (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid a valuable tool in studying enzyme kinetics and mechanisms .

Cellular Effects

The effects of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Additionally, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can affect the function of ion channels, impacting cellular ion homeostasis and signaling .

Molecular Mechanism

At the molecular level, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with hydroxyl groups on target biomolecules. This interaction can inhibit or activate enzymes by altering their conformation and activity. For example, the compound can inhibit serine proteases by binding to the active site serine residue, preventing substrate access and catalysis . Additionally, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and butoxy-tetrafluorophenyl derivatives . Long-term exposure to (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can result in sustained inhibition of enzyme activity and prolonged alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biological effect. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted via the kidneys . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The localization of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can also affect its stability and degradation, as different cellular environments can influence its chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid typically involves the following steps:

Starting Material: The process begins with the preparation of 4-butoxy-2,3,5,6-tetrafluorobenzene.

Borylation Reaction: The key step involves the borylation of 4-butoxy-2,3,5,6-tetrafluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Hydrolysis: The resulting boronate ester is then hydrolyzed to yield (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid.

Industrial Production Methods

In an industrial setting, the production of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

化学反応の分析

Types of Reactions

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate are used.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Derivatives: Formed through substitution reactions.

類似化合物との比較

Similar Compounds

2,3,4,5,6-Pentafluorobenzeneboronic Acid: Similar in structure but lacks the butoxy group.

4-Bromo-2,3,5,6-tetrafluorophenylboronic Acid: Contains a bromine atom instead of a butoxy group.

4-Methoxy-2,3,5,6-tetrafluorophenylboronic Acid: Contains a methoxy group instead of a butoxy group.

Uniqueness

The presence of the butoxy group in (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid imparts unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain cross-coupling reactions. This makes it a valuable reagent in organic synthesis compared to its analogs.

特性

IUPAC Name |

(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAQQPCWNJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584708 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-19-1 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。